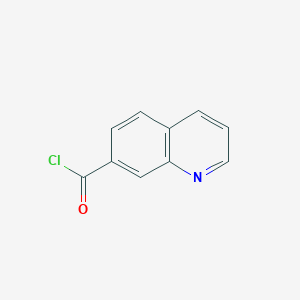
Quinoline-7-carbonyl chloride
Vue d'ensemble
Description
Quinoline-7-carbonyl chloride is a chemical compound . It is a derivative of quinoline, a heterocyclic aromatic compound that is ubiquitous in the fields of medicinal and industrial chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Recent advances have focused on transition metal-free processes, which have shown increased reaction efficiency and improved yield . For example, variations on the Skraup method include microwave irradiation, ionic liquid media, and novel annulation partners .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is easily modified with simple to complex functionalities, giving a multitude of compounds that are ubiquitous in the fields of medicinal and industrial chemistry .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various transformations . For example, they can be alkylated by alkyl halides, thiolated by aryl/alkyl/heteroaryl thiols and diselenides, undergo ring contraction to indole derivatives, and annulation with additional cycles .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
Quinoline derivatives, which are important for their potential bioactive properties, have been synthesized using various catalysts and solvents. For instance, niobium-(V) chloride /polyethylenglycole(NbCl5.PEG) and niobium(V) chloride (NbCl5) have been used as catalysts for synthesizing these derivatives with high yields and short reaction times, emphasizing the role of quinolines in bioactive compound research (Zakerinasab, Nasseri, & Kamali, 2015).
Catalysis and Synthesis Methods
A novel N-doped ZrO2@C supported cobalt nanomaterial has been developed for the reductive annulation of 2-nitroaryl carbonyls with alkynoates and alkynones, leading to the synthesis of functionalized quinolines. This illustrates the advancement in catalytic methodologies for creating quinoline compounds, highlighting their extensive applications (Xie, Lu, Jiang, & Zhang, 2020).
Applications in Bioimaging and Pharmaceutical Agents
Quinoline derivatives have been utilized extensively as pharmaceutical agents and for bioimaging. For instance, a study reports a catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines with high selectivity and good yields, demonstrating their potential in live-cell imaging and specifically targeting the Golgi apparatus in various cell lines (Chen, Liu, Yang, Jiang, Bi, Zhang, Li, & Chen, 2019).
Green Synthesis Approaches
The synthesis of quinolines in green solvents like glycerol, using affordable and available catalysts such as niobium (V) chloride, reflects the growing emphasis on environmentally friendly chemical processes. This method has achieved high yields and short reaction times, demonstrating the feasibility of sustainable practices in quinoline synthesis (Nasseri, Zakerinasab, & Kamayestani, 2015).
Anticancer Research
Quinolines have shown effective anticancer activity, with their synthetic versatility allowing the generation of numerous structurally diverse derivatives. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, thus playing a significant role in cancer drug discovery (Solomon & Lee, 2011).
Corrosion Inhibition
Quinoline derivatives have been studied as green corrosion inhibitors for mild steel in acidic mediums. The electrochemical and surface analysis techniques demonstrate their efficacy in inhibiting corrosion, highlighting their potential industrial applications (Singh, Srivastava, & Quraishi, 2016).
Safety And Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, the antimalarial drugs quinine and chloroquine, and organic light-emitting diodes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Propriétés
IUPAC Name |
quinoline-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFPKMTWLJPNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-7-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1396409.png)
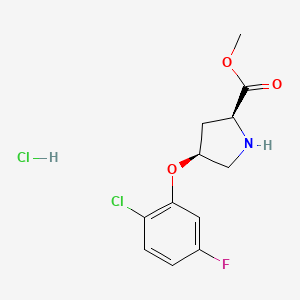
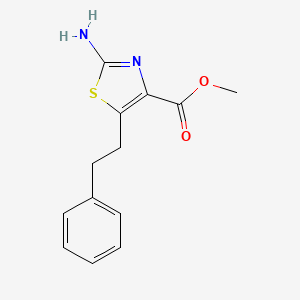
![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
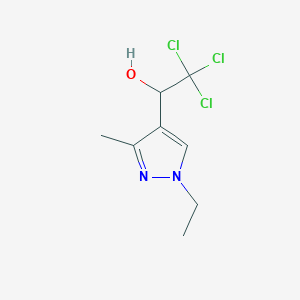
![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)
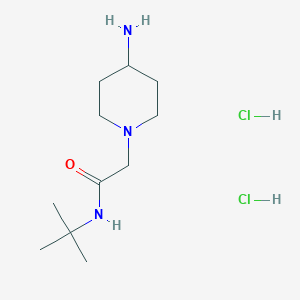
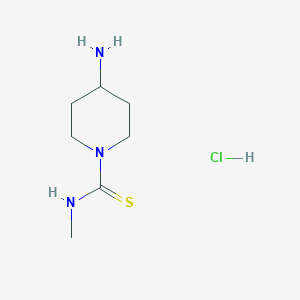
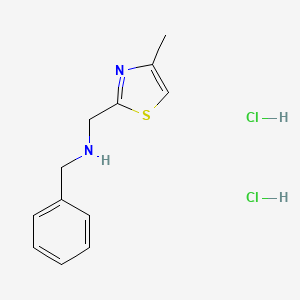
![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)
![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)